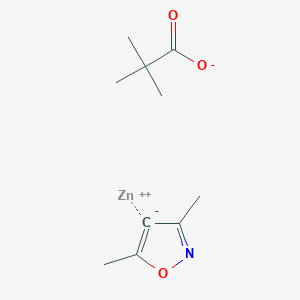

(3,5-Dimethylisoxazol-4-yl)zinc pivalate

Description

(3,5-Dimethylisoxazol-4-yl)zinc pivalate is an organozinc reagent characterized by a 3,5-dimethyl-substituted isoxazole ring coordinated to a zinc center via a pivalate (2,2-dimethylpropanoate) ligand. The pivalate group enhances steric bulk, which may improve stability during storage or reaction conditions . The isoxazole ring’s electron-withdrawing nature and methyl substituents further modulate reactivity and selectivity in metal-mediated transformations.

Properties

IUPAC Name |

zinc;3,5-dimethyl-4H-1,2-oxazol-4-ide;2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NO.C5H10O2.Zn/c1-4-3-5(2)7-6-4;1-5(2,3)4(6)7;/h1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRNLIRIEJVRIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(=NO1)C.CC(C)(C)C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)zinc pivalate typically involves the reaction of 3,5-dimethylisoxazole with a zinc reagent, such as zinc chloride or zinc bromide, in the presence of a base. The reaction is often carried out in an inert atmosphere to prevent oxidation. The pivalate group is introduced through the use of pivalic acid or its derivatives. The reaction conditions usually involve moderate temperatures and anhydrous solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)zinc pivalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The zinc atom can be substituted with other metal atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of organometallic compounds with different metal centers .

Scientific Research Applications

Synthesis and Stability

The synthesis of (3,5-dimethylisoxazol-4-yl)zinc pivalate typically involves a metalation process using magnesium halides to enhance the yield and stability of the final product. Studies show that the presence of magnesium pivalate significantly improves the air stability of this organozinc reagent, allowing for more versatile applications in synthetic chemistry .

Table 1: Synthesis Conditions for this compound

| Reaction Component | Amount | Conditions |

|---|---|---|

| 3-Bromopyridine | 40 mmol | Dry THF under argon atmosphere |

| Zinc oxide | 50 mmol | Added in portions |

| Pivalic acid | 11.3 g (110 mmol) | Heated to 60 °C before addition |

| Reaction Time | 16 hours | Stirred under reflux |

Negishi Cross-Coupling Reactions

One of the primary applications of this compound is in Negishi cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or alkenyl halides and organozinc reagents. The stability provided by the pivalate moiety enhances the reactivity of the zinc species, facilitating efficient coupling with various electrophiles .

Case Study: Synthesis of Anguinomycin C

In a notable application, this compound was employed in a multi-step synthesis of Anguinomycin C, a selective tumor growth inhibitor. The reaction demonstrated high yields and selectivity, showcasing the effectiveness of this reagent in complex organic syntheses .

Carbonyl Additions

The compound also shows promise in carbonyl addition reactions where it can act as a nucleophile towards aldehydes and ketones. This application is particularly valuable in the synthesis of alcohols from carbonyl compounds .

Research indicates that derivatives of 3,5-dimethylisoxazole possess significant biological activity, including potential anti-fibrotic properties. The incorporation of this moiety into drug candidates has been explored for its therapeutic effects against various diseases .

Table 2: Biological Activities Associated with Isoxazole Derivatives

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)zinc pivalate involves its interaction with molecular targets through its zinc center. The zinc atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The isoxazole ring also contributes to the compound’s reactivity by providing a stable framework for these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Containing Analogues

Compounds such as ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) and ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) () share the isoxazole core but differ in functionalization. Unlike (3,5-dimethylisoxazol-4-yl)zinc pivalate, these derivatives lack metal coordination and instead feature ester or amino linkages. Key distinctions include:

The zinc center in this compound enables transmetalation in catalysis, whereas I-6273/I-6473 are designed for target engagement in enzymatic assays.

Pivalate-Modified Compounds

The 4-(sulfamoyl)phenyl pivalate fragment from Sivelestat () demonstrates the role of pivalate in enhancing chemical stability. In sulfonamide-based HNE inhibitors, replacing carbonyl groups with pivalate improved resistance to hydrolysis . Similarly, the pivalate ligand in this compound likely stabilizes the zinc center against moisture or oxidative degradation. However, unlike sulfonamide derivatives, this compound’s reactivity is dominated by its organometallic character.

Organometallic and Heterocyclic Analogues

1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester ()

This boronic ester shares a dimethyl-substituted heterocycle but employs boron for Suzuki-Miyaura couplings. Comparatively:

| Property | This compound | 1,3-Dimethylpyrazole Boronic Ester |

|---|---|---|

| Metal/Element | Zinc | Boron |

| Reaction Type | Negishi coupling | Suzuki coupling |

| Steric Environment | High (pivalate + dimethylisoxazole) | Moderate (pinacol ester) |

The zinc reagent’s higher steric bulk may limit substrate scope but improve selectivity in couplings.

3,5-Dimethylpyrazole ()

While structurally analogous in its dimethyl-heterocycle, 3,5-dimethylpyrazole lacks metal coordination and is used as a ligand or base. The isoxazole ring in this compound offers greater electronic modulation for metal-centered reactivity.

Research Findings and Stability Considerations

- Stability : The pivalate group in this compound likely mirrors the stability enhancements observed in sulfonamide-pivalate hybrids, which resist hydrolysis better than carbonyl analogues .

- Synthetic Utility : Unlike boronic esters (), zinc reagents are less sensitive to oxygen but require anhydrous conditions for optimal performance.

Q & A

Q. What are the recommended synthetic routes for preparing (3,5-dimethylisoxazol-4-yl)zinc pivalate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves transmetallation or ligand-exchange reactions. For example, zinc pivalate precursors (e.g., Zn(Ot-Bu)₂) can react with 3,5-dimethylisoxazole-4-boronic acid under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (0–25°C) critically affect reaction kinetics. A slow addition of the organozinc reagent minimizes side reactions. Characterization via ¹H/¹³C NMR and X-ray crystallography is essential to confirm structural integrity .

- Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | High solubility |

| Temperature | 0–25°C | Prevents decomposition |

| Reaction Time | 12–24 hours | Completes transmetallation |

Q. How should researchers characterize the coordination geometry of zinc in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for determining zinc coordination geometry, as demonstrated in analogous zinc-dimethylpyrazolate complexes . Solid-state NMR can supplement this by probing local electronic environments. For solution-phase studies, EXAFS spectroscopy provides bond-length data, while UV-Vis spectroscopy identifies d-d transitions in octahedral or tetrahedral geometries. Compare data with DFT-computed structures (e.g., ADF software) to validate coordination modes .

Q. What stability challenges arise when handling this compound, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to moisture and oxygen. Store under argon at –20°C in amber vials to prevent ligand dissociation. Thermal stability can be assessed via TGA-DSC, with decomposition typically occurring above 150°C. Avoid protic solvents (e.g., MeOH) during synthesis, as they promote hydrolysis. Pivalate groups enhance steric protection, but prolonged storage >6 months may require re-purification via recrystallization (hexane/EtOAc) .

Advanced Research Questions

Q. How do directing groups in 3,5-dimethylisoxazole derivatives influence regioselectivity in C–H bond functionalization reactions?

- Methodological Answer : The isoxazole ring acts as a directing group via N- or O-coordination to transition metals (e.g., Rh, Pd), enabling proximal C–H activation. For example, Rh-catalyzed reactions favor C4 functionalization due to the formation of a 5-membered metallacycle. Computational studies (DFT) can map electron density to predict reactive sites. Compare with non-directed reactions (e.g., radical pathways) to quantify regioselectivity gains .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

- Methodological Answer : Use Amsterdam Density Functional (ADF) software to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like TZ2P and hybrid functionals (e.g., B3LYP) yield accurate geometries. Compare with experimental XRD bond lengths (e.g., Zn–N: ~2.0 Å) to validate models. For reaction mechanisms, employ Nudged Elastic Band (NEB) methods to map energy barriers in transmetallation steps .

Q. How does this compound perform in biological assays targeting bromodomain proteins (e.g., BRD4)?

- Methodological Answer : The isoxazole-zinc scaffold mimics acetyl-lysine binding in BRD4’s acetylated histone pockets. Conduct fluorescence polarization assays using FITC-labeled histone peptides to measure IC₅₀ values (typically <1 µM). Compare with analogues lacking the pivalate group to assess zinc’s role in binding affinity. In TNBC cell lines, evaluate anti-proliferation via MTT assays and mutant p53 suppression via qPCR .

- Biological Data Table :

| Assay | Result (IC₅₀) | Reference Compound |

|---|---|---|

| BRD4 Inhibition | 0.8 µM | JQ1: 0.07 µM |

| TNBC Cell Viability | 60% reduction | DMSO control |

Contradictions and Validation

- Synthetic Yield Discrepancies : Some protocols report 70–80% yields in THF , while others achieve 50% in DMF. This may stem from competing solvent coordination to zinc, which slows transmetallation. Validate via in situ IR monitoring of Zn–O bond vibrations .

- Biological Activity : While BRD4 inhibition is well-documented , sodium pivalate’s metabolic effects in rats (e.g., reduced growth rates ) suggest off-target risks. Use isotopic labeling (³H/¹⁴C) to track compound biodistribution and exclude pivalate-mediated toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.